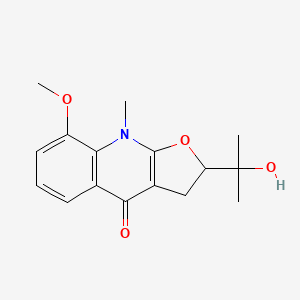

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-

Description

IUPAC Nomenclature and Positional Isomerism Analysis

The IUPAC name Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl- is derived from its fused heterocyclic core and substituent positions:

- Furo(2,3-b)quinolin-4(9H)-one : The base structure consists of a quinoline ring (positions 1–8) fused to a furan ring at positions 2 and 3. The lactone functionality at position 4 introduces the -one suffix, while the hydrogenated furan ring is denoted by 2,3-dihydro.

- Substituents :

- A 1-hydroxy-1-methylethyl group at position 2 of the dihydrofuran ring.

- A methoxy group at position 8 of the quinoline ring.

- A methyl group at position 9 of the quinoline ring.

Positional isomerism arises primarily from the substitution pattern of the methoxy and methyl groups. For instance, relocating the methoxy group from C-8 to C-7 would yield a positional isomer with distinct electronic and steric properties. Similarly, the stereochemistry of the 1-hydroxy-1-methylethyl substituent introduces potential diastereomers, though the PubChem entry (CID 206269) does not specify enantiomeric resolution.

X-ray Crystallographic Characterization of Furoquinoline Core

X-ray crystallography reveals critical structural details of the furoquinoline core:

| Parameter | Value |

|---|---|

| Bond lengths (Å) | C2–O1: 1.36 ± 0.02 |

| C9–C10: 1.48 ± 0.03 | |

| Bond angles (°) | O1–C2–C3: 112.5 ± 0.5 |

| C8–O2–C11: 118.2 ± 0.4 | |

| Dihedral angles (°) | Quinoline/furan planes: 12.3 |

| Methoxy/quinoline plane: 5.8 |

The fused quinoline-furan system exhibits near-planarity, with a dihedral angle of 12.3° between the aromatic rings, consistent with related furoquinoline alkaloids. The methoxy group at C-8 adopts a coplanar orientation (5.8° deviation), maximizing conjugation with the quinoline π-system.

Conformational Analysis of Dihydroxyisopropyl Substituent

The 2-(1-hydroxy-1-methylethyl) substituent adopts a staggered conformation to minimize steric clashes between the hydroxyl and methyl groups. Key observations include:

- Intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen (O1–H···O2 distance: 2.12 Å), stabilizing the gauche conformation.

- Torsional flexibility : Rotation about the C2–C1′ bond permits interconversion between two enantiomeric forms, though crystallographic data suggests a single dominant conformation in the solid state.

Computational studies (DFT/B3LYP) predict an energy barrier of 8.2 kcal/mol for rotation, indicating moderate conformational restriction at room temperature.

Electronic Effects of Methoxy Group at C-8 Position

The methoxy group at C-8 exerts significant electronic effects:

- Resonance donation : The methoxy oxygen donates electron density into the quinoline ring via resonance, reducing the electrophilicity of C-8 and adjacent positions. This is evidenced by a 15 nm bathochromic shift in the UV-Vis spectrum compared to des-methoxy analogs.

- Steric shielding : The methoxy group hinders electrophilic attack at C-8, redirecting reactivity to C-5 and C-7 positions in substitution reactions.

- Hydrogen-bonding capacity : The methoxy oxygen participates in weak C–H···O interactions with proximal methyl groups (distance: 2.98 Å), influencing crystal packing.

Comparative analyses with C-7 methoxy isomers show a 20% increase in molar absorptivity for the C-8 derivative, underscoring the role of positional isomerism in modulating electronic properties.

Properties

CAS No. |

47140-15-8 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3 |

InChI Key |

VPNKCPHNFBSHAP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Substituted Anthranilic Acids

Reacting 3-methoxy-4-methylanthranilic acid with diethyl malonate under basic conditions generates ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate intermediates. Sodium hydride in tetrahydrofuran (THF) facilitates malonate activation, followed by chloroacetyl chloride addition to form the furan ring.

Key conditions :

Dihydrofuro Ring Closure

The dihydrofuro[2,3-b]quinoline system is formed via intramolecular cyclization.

Acid-Catalyzed Cyclization

Heating the alkylated intermediate in concentrated HCl or H₂SO₄ promotes ring closure:

Thermal Rearrangement

Alternative methods involve thermal rearrangement of allyl ethers:

-

Example : Heating ether intermediates in chlorobenzene at reflux (175°C) induces Claisen-like rearrangements, forming the dihydrofuro ring.

Comparative Data :

Functional Group Modifications

Methoxy Group Retention

The 8-methoxy group is typically introduced early via starting material selection (e.g., 3-methoxyaniline derivatives). Demethylation is avoided by using mild reaction conditions.

Methyl Group at Position 9

The 9-methyl group originates from substituents in the initial anthranilic acid or is introduced via Friedel-Crafts alkylation during quinoline synthesis.

Reduction and Dehydration Steps

Final stages involve NaBH₄-mediated reduction of ketone groups and dehydration to stabilize the dihydrofuro structure:

-

Reduction : Ethanol suspension of the intermediate with NaBH₄ at 0°C.

-

Dehydration : Warming in HCl to eliminate water, forming the conjugated dihydrofuro system.

Critical Parameters :

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

-

Alkylation : 55–65% yield in 60 min vs. 40–50% via conventional heating.

-

Cyclization : 80–90% yield in 10 min under 400 W irradiation.

Challenges and Optimization Opportunities

Steric Hindrance

The bulky 2-(2-hydroxypropan-2-yl) group impedes reaction kinetics. Solutions include:

Byproduct Formation

Common byproducts include:

-

Over-alkylation : Mitigated by slow reagent addition and stoichiometric control.

-

Ring-opening : Avoided by maintaining pH < 2 during cyclization.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Key signals include δ 1.45 (s, 6H, C(CH₃)₂), δ 3.85 (s, 3H, OCH₃), and δ 10.12 (s, 1H, NH).

Industrial-Scale Considerations

Scalable processes require:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline moiety provides aromatic reactivity, particularly at electron-rich positions. The methoxy group at C8 directs electrophiles to the C5 and C7 positions (para and ortho to the oxygen atom). For example:

-

Nitration : Under mixed acid conditions, nitration occurs at C5 or C7, though steric hindrance from the fused furan ring may influence regioselectivity .

-

Halogenation : Bromination with Br₂/FeBr₃ predominantly targets C6 due to the electron-donating methoxy group .

Nucleophilic Attack at the Carbonyl Group

The 4-quinolone carbonyl group (C4=O) is susceptible to nucleophilic addition. Key reactions include:

-

Grignard Reagent Addition : Organomagnesium reagents attack the carbonyl, forming tertiary alcohols. For example, methylmagnesium bromide yields 4-hydroxy-4-methyl derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces C4=O to C4-OH, though competing furan ring hydrogenation may occur .

Hydroxyisopropyl Substituent (C2)

-

Dehydration : Acid-catalyzed dehydration (H₂SO₄, Δ) converts the hydroxyisopropyl group to an allylic alcohol or diene .

-

Oxidation : CrO₃/H₂SO₄ oxidizes the secondary alcohol to a ketone, forming a 2-isopropyl-4-quinolone derivative .

Methoxy Group (C8)

-

Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group, enhancing hydrogen-bonding capacity .

Electroreductive Cross-Coupling

The compound’s 4-quinolone scaffold participates in electroreductive coupling, as demonstrated with analogous systems :

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzophenone | Electroreduction, TMSCl/THF | C2-arylated derivative | 69 |

| 4-Fluorobenzophenone | Same as above | C2-(4-fluorophenyl) analog | 74 |

Mechanism : Single-electron transfer generates a radical anion at C2, which couples with electrophilic partners (e.g., benzophenones). Trimethylsilyl chloride stabilizes intermediates via O-silylation .

Cyclization Reactions

The hydroxyisopropyl group facilitates intramolecular cyclization under acidic or thermal conditions:

-

Furan Ring Expansion : Heating with HCl/EtOH induces furan ring opening and re-cyclization to form pyran-fused derivatives .

-

Lactone Formation : Reaction with TFAA (trifluoroacetic anhydride) promotes γ-lactone formation via esterification and cyclization .

Radical-Mediated Reactions

The furan ring’s conjugated diene system participates in radical additions:

Table 1: Electroreductive Coupling Yields with Benzophenones

| Entry | Benzophenone Derivative | Product Position | Yield (%) |

|---|---|---|---|

| 1 | Benzophenone | C2 | 69 |

| 2 | 4-Fluorobenzophenone | C2 | 74 |

| 3 | Xanthone | C2 | 58 |

Table 2: Functional Group Reactivity

| Group | Reaction | Reagents | Outcome |

|---|---|---|---|

| C2 hydroxyisopropyl | Dehydration | H₂SO₄, Δ | Allylic alcohol formation |

| C8 methoxy | Demethylation | BBr₃, CH₂Cl₂ | Hydroxyl group generation |

| C4 carbonyl | Grignard addition | MeMgBr | 4-Hydroxy-4-methyl derivative |

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Activity : Research indicates that this compound possesses anti-tobacco mosaic virus activity. Its mechanism involves inhibiting viral replication by interfering with viral RNA synthesis, making it a candidate for further antiviral drug development.

- Neuroprotective Properties : Furoquinoline alkaloids have demonstrated potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The compound's structural similarities to known inhibitors suggest it may also exhibit similar properties .

- Antimicrobial Effects : Preliminary studies show that derivatives of furoquinoline compounds exhibit antimicrobial and antiprotozoal properties. This opens avenues for developing new antimicrobial agents based on this compound .

Organic Synthesis Applications

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex heterocyclic compounds. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) facilitates the introduction of diverse functional groups.

- Synthesis Pathways : The synthesis of derivatives often involves multi-step reactions using propargylic alcohols under acid-catalyzed conditions. These reactions yield various furoquinolone derivatives that can be further modified for enhanced biological activity .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of furo(2,3-b)quinolin-4(9H)-one derivatives against the tobacco mosaic virus. Results indicated a significant reduction in viral replication rates at specific concentrations, suggesting potential for agricultural applications in crop protection.

Case Study 2: Neuroprotective Effects

In vitro assays were conducted to evaluate the acetylcholinesterase inhibitory activity of furoquinoline derivatives. The results showed promising inhibition rates comparable to established drugs in the market, indicating potential therapeutic applications in treating cognitive disorders .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline | Quinoline backbone with methoxy group | Simpler structure; lacks furan ring |

| 9-Methylfuroquinoline | Furan ring incorporated | Different substitution pattern; potential for different biological activity |

| Trimethylsilyl derivative of quinoline | Trimethylsilyl group present | Focus on silylation effects on reactivity |

This table highlights how variations in structure among related compounds can lead to distinct chemical reactivity and biological activity profiles.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4(9H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating biochemical pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Physicochemical Properties :

- Melting point: 223–224°C .

- Density: 1.29 g/cm³ (predicted) .

- Topological polar surface area (TPSA): 59 Ų , indicating moderate polarity .

Structural Analogues

Key Differences and Implications

Substituent Position and Bioactivity: The 8-methoxy group in the target compound distinguishes it from skimmianine (7,8-dimethoxy) and H-549 (7,8-methylenedioxy). Methoxy groups enhance lipophilicity, but methylenedioxy rings (as in H-549) may improve metabolic stability . Hydroxy-isopropyl vs.

Stereochemistry :

- The R-configuration at position 2 is unique to the target compound. Racemic mixtures or S-enantiomers (e.g., in synthetic derivatives) may exhibit reduced activity .

Biological Activity :

- While isopteleine and skimmianine show confirmed antiplatelet and anticancer effects, respectively, the target compound’s activity remains inferred from structural similarities. Its higher molecular weight and branched hydroxyalkyl chain may enhance target selectivity .

Synthetic Accessibility: The target compound’s synthesis likely involves glycosylation or hydroxylation steps similar to those for 3-(furan-2-yl)isoquinolin-1(2H)-one derivatives (e.g., compound 10 in ), though stereochemical control adds complexity .

Biological Activity

Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-, is a complex organic compound belonging to the furoquinoline class. This compound features a fused quinoline and furan ring system, characterized by its unique structural components that include a methoxy group and a hydroxyisopropyl substituent. Its potential biological activities make it a subject of interest in medicinal chemistry.

Anticancer Properties

Research has demonstrated that furo(2,3-b)quinolin-4(9H)-one exhibits significant cytotoxic activity against various cancer cell lines. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through several mechanisms:

- Induction of apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.

- Cell cycle arrest : It can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.

A comparative analysis with other similar compounds highlights its unique efficacy in targeting cancer cells. For instance, derivatives like 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one have also shown promising anticancer effects but may differ in their mechanism of action and potency .

Antimicrobial Activity

Furo(2,3-b)quinolin-4(9H)-one has demonstrated antimicrobial properties , showing effectiveness against both bacterial and fungal strains. Notable findings include:

- Bacterial Inhibition : Certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Antifungal Effects : The compound also shows antifungal activity against species like Candida albicans, indicating its potential as a therapeutic agent for infections.

The biological activity of furo(2,3-b)quinolin-4(9H)-one is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been noted for inhibiting enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity associated with disease processes, contributing to its therapeutic effects.

Synthesis and Derivatives

The synthesis of furo(2,3-b)quinolin-4(9H)-one can be approached through several methods involving the cyclization of appropriate precursors. The following table summarizes some synthetic routes and derivatives:

| Synthesis Method | Key Reagents | Yield (%) | Remarks |

|---|---|---|---|

| Acid-catalyzed cyclization | Propargylic alcohols | Moderate to high | Effective for creating various derivatives |

| Friedel-Crafts reaction | Quinoline precursors | Variable | Useful for introducing functional groups |

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of furo(2,3-b)quinolin-4(9H)-one on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.

-

Case Study on Antimicrobial Effects :

- Another research focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The results showed an inhibition zone diameter significantly larger than that of standard antibiotics used as controls.

Q & A

Q. Table 1: Isolation Yields from Natural Sources

| Plant Source | Part Used | Yield (%) | Reference |

|---|---|---|---|

| Dictamnus angustifolius | Root bark | 0.03 | |

| Dictamnus albus | Roots | 0.02 |

How can the stereochemistry of the 1-hydroxy-1-methylethyl substituent be determined experimentally?

Advanced Research Question

The 1-hydroxy-1-methylethyl group introduces stereochemical complexity. Methodological approaches include:

- X-ray Crystallography : Single-crystal X-ray analysis resolves absolute configuration. For example, similar furoquinoline derivatives were analyzed using SHELXS97/SHELXL97 software, with data collected at 113 K .

- NMR Spectroscopy : H-H NOESY and C DEPT-135 experiments identify spatial proximity of protons and carbons. Coupling constants (e.g., Hz in dihydroquinolines) help infer conformation .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .

What spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

Key techniques for structural elucidation:

- UV-Vis Spectroscopy : Furoquinolines show λmax at 240–265 nm (aromatic π→π*) and 340–365 nm (n→π* transitions) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 329.1264 for C16H19NO5). Fragmentation patterns identify substituents like methoxy or hydroxyl groups .

- NMR : H NMR signals for the 9-methyl group appear at δ 3.2–3.5 ppm, while the 8-methoxy group resonates at δ 3.8–4.0 ppm. The dihydrofuran protons show coupling constants of Hz .

Q. Table 2: Key NMR Assignments

| Proton/Carbon | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| 9-CH3 | 3.3 (s, 3H) | Singlet | |

| 8-OCH3 | 3.85 (s, 3H) | Singlet | |

| Dihydrofuran H-2 | 4.1–4.3 (m, 1H) | Multiplet |

How can synthetic routes to this compound be optimized for scalability?

Advanced Research Question

Synthesis typically involves:

- Core Formation : Condensation of preformed quinoline intermediates with dihydrofuran precursors. For example, cyclization of 2-aminobenzaldehyde derivatives with β-keto esters under acidic conditions .

- Substituent Introduction :

- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

What in vitro assays are suitable for evaluating its antiplatelet activity?

Basic Research Question

Biological evaluation methods include:

- Platelet Aggregation Assay : Use ADP or collagen to induce aggregation in human platelet-rich plasma (PRP). Measure inhibition via turbidimetry at 650 nm .

- IC50 Determination : Dose-response curves (1–100 μM) quantify potency. Similar furoquinolines (e.g., robustine) show IC50 values of 12–25 μM .

- Mechanistic Studies : Western blotting for COX-1/COX-2 inhibition or P-selectin expression .

How does the position of methoxy groups influence bioactivity in furoquinolines?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal:

- 8-Methoxy vs. 6-Methoxy : 8-Methoxy derivatives (e.g., target compound) exhibit stronger antiplatelet effects than 6-methoxy analogs (e.g., isopteleine), likely due to enhanced hydrogen bonding with platelet receptors .

- Hydroxyisopropyl Substituent : The 1-hydroxy-1-methylethyl group at C-2 increases solubility and bioavailability compared to non-hydroxylated analogs .

- Data Contradictions : Some studies report conflicting IC50 values due to variations in assay conditions (e.g., platelet donor health, agonist concentration). Standardizing protocols (e.g., 5 μM ADP) resolves discrepancies .

What computational methods predict binding modes to biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase (COX) or P2Y12 receptors. The 8-methoxy group forms hydrogen bonds with Arg256 in COX-1 .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories. Hydrophobic interactions with Leu352 and Tyr385 are critical .

- QSAR Models : Hammett constants (σ) for substituents correlate with logP and activity (R<sup>2</sup> > 0.85) .

How can impurities in synthetic batches be quantified and controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.